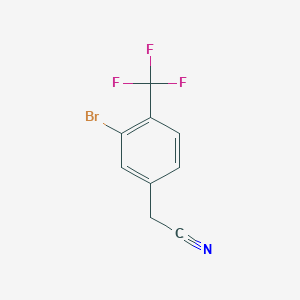

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

Description

Properties

IUPAC Name |

2-[3-bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZBURKWVVBNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857438 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214372-42-5 | |

| Record name | [3-Bromo-4-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile chemical properties

An In-Depth Technical Guide to 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

Abstract

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest in synthetic and medicinal chemistry. As a functionalized building block, it incorporates three key reactive centers: a nitrile group, an activated benzylic methylene bridge, and an aryl bromide. These features make it a versatile precursor for the synthesis of complex molecular architectures, particularly within drug discovery programs. This document details its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity and synthetic potential, and summarizes critical safety and handling procedures. The content is intended for researchers, process chemists, and drug development professionals seeking to leverage this intermediate in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetonitrile. The precise physicochemical data for this specific isomer can be elusive, as it is less common than its 2-bromo counterpart. However, data from closely related isomers and supplier specifications provide a reliable profile for practical laboratory use.

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₅BrF₃N | [1][2] |

| Molecular Weight | 264.04 g/mol | [1][3] |

| CAS Number | 946391-76-6 (Isomer specific) | - |

| Appearance | Colorless to slightly yellow liquid or solid | [4] |

| Boiling Point | 265-266 °C (for 2-bromo isomer) | [4][5] |

| Density | 1.626 g/cm³ at 25°C (for 2-bromo isomer) | [4][5] |

| Refractive Index | n20/D 1.502 (for 2-bromo isomer) | [4] |

| Solubility | Slightly soluble in water; soluble in common organic solvents. | [2] |

| InChI Key | RGGFAFIBVXMQSY-UHFFFAOYSA-N (Isomer dependent) | [3] |

| SMILES | N#CC(C1=CC(Br)=C(C(F)(F)F)C=C1) | - |

Note: Some physical properties are cited from the more widely documented isomer, 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS: 474024-36-7), and should be considered representative.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a cornerstone of C-C bond formation.

Causality in Experimental Design

The synthesis of this compound from 3-bromo-4-(trifluoromethyl)benzyl bromide is predicated on the high reactivity of the benzylic position and the potent nucleophilicity of the cyanide ion.

-

Choice of Substrate: The starting material, a benzyl bromide, is chosen because bromide is an excellent leaving group, facilitating the Sₙ2 reaction.

-

Cyanide Source: Sodium cyanide (NaCN) is a common, cost-effective source of the cyanide nucleophile.[6]

-

Solvent System: The reaction often employs a two-phase system (e.g., toluene/water) or a polar aprotic solvent like DMSO or DMF. A two-phase system allows for easy separation but requires a phase-transfer catalyst to shuttle the cyanide anion from the aqueous phase to the organic phase where the substrate resides.

-

Phase-Transfer Catalysis (PTC): A quaternary ammonium salt, such as triethylbenzylammonium chloride, is critical in a biphasic system.[6] The lipophilic cation pairs with the cyanide anion, rendering it soluble in the organic solvent and dramatically accelerating the reaction rate by bringing the reactants together.

-

Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 55-65°C) is crucial to prevent side reactions and ensure a safe process.[6] Monitoring the disappearance of the starting material via HPLC is standard practice to determine reaction completion.[6]

Representative Synthetic Protocol

Reaction: 3-Bromo-4-(trifluoromethyl)benzyl bromide + NaCN → this compound

-

Reagent Preparation: Prepare an aqueous solution of sodium cyanide (1.2 equivalents) in water.

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq) and a suitable organic solvent (e.g., toluene). Add the phase-transfer catalyst (e.g., triethylbenzylammonium chloride, 0.02 eq).[6]

-

Reaction Execution: Heat the organic mixture to 60°C.[6] Slowly add the aqueous sodium cyanide solution dropwise over 1-2 hours, maintaining the internal temperature between 55-65°C.[6]

-

Monitoring: After the addition is complete, maintain the temperature and stir for 6-8 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until the starting benzyl bromide is <0.5%.[6]

-

Workup: Cool the reaction mixture to room temperature. Allow the layers to separate. Transfer the organic layer to a separatory funnel and wash it twice with water to remove residual cyanide salts.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation to afford the final product with high purity.[6]

Synthesis Workflow Diagram

Caption: Sₙ2 Cyanation Synthesis Workflow.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical transformations.

-

Nitrile Group (-C≡N): This group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (phenylacetic acid derivative) or a primary amide, respectively.

-

Reduction: It can be reduced to a primary amine (e.g., using LiAlH₄, H₂/Raney Ni), providing a route to phenylethylamine structures, which are common pharmacophores.

-

Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.

-

-

Benzylic Methylene Group (-CH₂-): The protons on the carbon adjacent to both the aromatic ring and the electron-withdrawing nitrile group are acidic (pKa ≈ 22 in DMSO).

-

Deprotonation & Alkylation: This position can be deprotonated with a suitable base (e.g., NaH, LDA) to form a stabilized carbanion. This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) in C-C bond-forming reactions, enabling chain extension and elaboration. The condensation of benzyl cyanide with ethyl acetate is a classic example of this reactivity.[7]

-

-

Aryl Bromide (Ar-Br): The bromine atom on the aromatic ring is a prime site for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl systems.

-

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl substituents.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.

-

Heck Coupling: Formation of C-C bonds with alkenes.

-

Applications in Drug Discovery

The trifluoromethyl (-CF₃) group is a highly sought-after substituent in modern medicinal chemistry.[8] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[8]

While this specific 3-bromo isomer is not directly cited in the primary synthesis routes of major drugs like Enzalutamide (which often starts from 2-fluoro or 2-chloro analogs), it serves as an exemplary building block for constructing novel chemical entities.[9][10] Its structural motif is found in numerous patented compounds where a substituted phenyl ring is required as a core scaffold.

A drug development professional can use this intermediate to:

-

Synthesize a Library: Use the aryl bromide for various cross-coupling reactions to quickly generate a diverse library of analogs with different substituents at the 3-position.

-

Modify the Core: Hydrolyze or reduce the nitrile to an acid or amine, respectively, and then use these new functional groups for amide bond formation or other conjugations to build larger molecules.

-

Introduce Chirality: Perform an asymmetric alkylation on the benzylic position to create a chiral center, which is often critical for biological activity.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. Based on analyses of similar compounds, the following spectral characteristics are expected.[11]

-

¹H NMR:

-

Benzylic Protons (-CH₂CN): A singlet at approximately 3.8-4.0 ppm.

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.0 ppm), exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet/doublet of doublets, and another doublet) reflecting their coupling relationships. The precise shifts are influenced by the bromine and CF₃ groups.

-

-

¹³C NMR:

-

Nitrile Carbon (-CN): A signal around 115-118 ppm.[11]

-

Benzylic Carbon (-CH₂CN): A signal around 25-30 ppm.

-

Aromatic Carbons: Multiple signals between 120-140 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.

-

Trifluoromethyl Carbon (-CF₃): A quartet around 120-125 ppm with a large ¹JCF coupling constant.

-

-

IR Spectroscopy:

-

Nitrile Stretch (-C≡N): A sharp, medium-intensity peak around 2250 cm⁻¹.

-

C-F Stretches: Strong, characteristic absorptions in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H & C=C: Standard absorptions in their respective regions (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. Fragmentation would likely involve the loss of Br, CN, and CF₃ fragments.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification:

-

Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[14]

-

Avoid breathing fumes, vapors, or mist.[12]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

-

-

Storage:

-

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[12]

-

If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[12]

-

References

- Google Patents. (n.d.). An improved process for the preparation of enzalutamide. WO2016005875A1.

- Gao, Y., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Chinese Chemical Letters.

-

Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. Retrieved from [Link]

-

ResearchGate. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]

-

ChemBK. (2024). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.

-

LookChem. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Bulgarian Journal of Physics. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Coll. Vol. 2, p.489 (1943); Vol. 18, p.64 (1938). Retrieved from [Link]

Sources

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. Buy 4-Bromo-3-(trifluoromethyl)phenylacetonitrile | 1159512-69-2 [smolecule.com]

- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile [chembk.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jelsciences.com [jelsciences.com]

- 9. WO2016005875A1 - An improved process for the preparation of enzalutamide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. bjp-bg.com [bjp-bg.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile CAS number 474024-36-7

An In-depth Technical Guide to 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile (CAS: 474024-36-7)

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, CAS number 474024-36-7, a key intermediate in modern organic synthesis. The document is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. It details the compound's physicochemical properties, presents a validated synthesis protocol, explores its chemical reactivity and synthetic utility, and outlines critical safety and handling procedures. The guide emphasizes the compound's role as a versatile building block, enabled by its distinct functional groups—a reactive nitrile, a synthetically valuable aryl bromide, and an electron-withdrawing trifluoromethyl group.

Introduction and Chemical Identity

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is a substituted aromatic nitrile that has gained prominence as a versatile building block in the synthesis of complex organic molecules.[1] Its structure is characterized by a phenylacetonitrile core with a bromine atom and a trifluoromethyl group at the 2- and 4-positions of the aromatic ring, respectively. This unique combination of functional groups provides multiple reaction sites, making it a valuable precursor for creating diverse molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity in target molecules, while the bromo substituent is a key handle for cross-coupling reactions, and the nitrile group can be readily converted into other functional moieties.

The compound is identified by the Chemical Abstracts Service (CAS) number 474024-36-7.[3] While sometimes referred to by other names, its structure is unambiguously defined by identifiers such as its InChIKey: RYUZTTSDBHOIAF-UHFFFAOYSA-N.[4][5]

Physicochemical Properties

The physical and chemical properties of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile are summarized below. The data is compiled from various chemical suppliers and databases. It is typically available with a purity of 97-98%.[4][5]

| Property | Value | Source(s) |

| CAS Number | 474024-36-7 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrF₃N | [1][4][5] |

| Molecular Weight | 264.04 g/mol | [4][5] |

| Appearance | Colorless to slightly yellow liquid or solid | [1] |

| Boiling Point | 265-266 °C (lit.) | [1][4] |

| Density | 1.626 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.5020 (lit.) | [1] |

| Water Solubility | Slightly soluble | [1][2] |

| SMILES | FC(F)(F)c1ccc(CC#N)c(Br)c1 | [5] |

| InChI Key | RYUZTTSDBHOIAF-UHFFFAOYSA-N | [4][5] |

Synthesis and Manufacturing

The synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is typically achieved through a two-step process starting from 2-Bromo-4-(trifluoromethyl)toluene. This method leverages a selective benzylic bromination followed by a nucleophilic substitution with a cyanide source.

Synthesis Workflow

Caption: General two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-(trifluoromethyl)benzyl bromide

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-(trifluoromethyl)toluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Initiation: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 eq.).

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain it for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates conversion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(trifluoromethyl)benzyl bromide, which can be used in the next step without further purification.

-

Causality: The use of NBS and a radical initiator (AIBN) is a standard and highly selective method for brominating the benzylic position without affecting the aromatic ring. Heating provides the energy required for the homolytic cleavage of the initiator, starting the radical chain reaction.

Step 2: Synthesis of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

-

Reagent Setup: In a separate flask, dissolve the crude 2-Bromo-4-(trifluoromethyl)benzyl bromide (1.0 eq.) from the previous step in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).

-

Nucleophilic Substitution: Add sodium cyanide (NaCN) (1.2 eq.) portion-wise to the solution. Caution: NaCN is highly toxic. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting benzyl bromide is consumed.

-

Work-up: Quench the reaction by carefully pouring the mixture into ice water. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product as a colorless to slightly yellow liquid or solid.[1]

-

Trustworthiness: This protocol constitutes a self-validating system. The success of the first step is confirmed by the complete consumption of the starting toluene. The second step's success is validated by the disappearance of the benzyl bromide intermediate. Each step's outcome is readily verifiable using standard analytical techniques like TLC and NMR.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile stems from its three distinct functional regions, which can be addressed with high chemo-selectivity.

Caption: Key reaction pathways for synthetic diversification.

-

Transformations of the Nitrile Group: The cyano group is a versatile functional handle. It can undergo:

-

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, 2-(2-Bromo-4-(trifluoromethyl)phenyl)acetic acid, a valuable building block for pharmaceuticals.

-

Reduction: The nitrile can be reduced to a primary amine, 2-(2-Bromo-4-(trifluoromethyl)phenyl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to phenethylamine derivatives.

-

-

Reactions at the Aryl Bromide: The bromine atom is primed for metal-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon or carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes.

-

-

Reactivity of the Benzylic Position: The methylene (-CH₂-) protons adjacent to the nitrile group are acidic.

-

Alkylation: Deprotonation with a suitable base (e.g., sodium hydride) generates a resonance-stabilized carbanion, which can act as a nucleophile to react with various electrophiles, such as alkyl halides, enabling the introduction of substituents at the α-carbon.

-

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of high-value target molecules.[1]

-

Pharmaceuticals: It serves as a scaffold for drug candidates. The trifluoromethyl group can improve drug properties like metabolic stability and cell membrane permeability. The core structure can be elaborated into various classes of therapeutic agents.[2]

-

Agrochemicals: The toxiphore properties of the trifluoromethyl-phenyl moiety are leveraged in the design of new pesticides and herbicides.[1]

-

Materials Science: Substituted phenylacetonitriles can be precursors to organic semiconductors and other functional materials.

Safety, Handling, and Storage

6.1 Hazard Identification

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile is classified as a hazardous substance.[6]

-

GHS Classification: Warning. GHS07 (Harmful/Irritant).[4]

-

Hazard Statements:

6.2 Handling and Personal Protective Equipment (PPE)

-

Avoid all personal contact, including inhalation of vapors or mists.[3]

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

6.3 Storage

-

Keep the container tightly sealed to prevent moisture ingress.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

2-(2-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, CAS 474024-36-7, is a strategically important chemical intermediate. Its well-defined physicochemical properties and the distinct reactivity of its functional groups make it an invaluable tool for synthetic chemists. By enabling access to complex molecular targets through reliable and versatile reaction pathways, it continues to be a critical component in the discovery and development pipelines of the pharmaceutical and agrochemical industries. Adherence to strict safety protocols is essential when handling this compound to mitigate its associated hazards.

References

-

ChemBK. (2024, April 9). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]

-

PubChem. (2026, January 3). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Structure Elucidation of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a substituted phenylacetonitrile, represents a class of compounds with significant potential as building blocks in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are of interest in the design of new therapeutic agents. The unambiguous elucidation of its structure is the foundational step upon which all subsequent biological and toxicological studies are built.

This in-depth technical guide provides a multi-faceted analytical approach to the structural confirmation of this compound. Moving beyond a mere listing of techniques, this document delves into the causality behind the selection of each analytical method, offering field-proven insights into data interpretation and the creation of a self-validating system of protocols.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is essential for safe handling and the design of appropriate analytical methodologies.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrF₃N | [1] |

| Molecular Weight | 264.04 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | |

| Boiling Point | 265-266 °C | |

| Density | 1.626 g/mL at 25 °C | |

| CAS Number | 474024-36-7 | [1] |

Safety Profile: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Analytical Workflow: A Multi-Technique Approach

The definitive structural elucidation of an organic molecule is rarely achieved through a single analytical technique. Instead, a synergistic approach, where the data from multiple orthogonal techniques are integrated, provides the highest level of confidence. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic techniques for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is particularly informative for determining the substitution pattern of the benzene ring.[3][4]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| H-2 | ~7.9 | d | ~2.0 (⁴JHF) | 1H | Deshielded by the adjacent bromine and the trifluoromethyl group. Shows a small coupling to the fluorine atoms. |

| H-5 | ~7.8 | dd | JHH ≈ 8.5, JHF ≈ 2.0 | 1H | Coupled to H-6 (ortho coupling) and the trifluoromethyl group (meta coupling). |

| H-6 | ~7.6 | d | JHH ≈ 8.5 | 1H | Coupled to H-5 (ortho coupling). |

| -CH₂CN | ~3.8 | s | - | 2H | Methylene protons adjacent to the aromatic ring and the electron-withdrawing nitrile group. Expected to be a singlet. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-CN | ~117 | Characteristic chemical shift for a nitrile carbon. |

| C-Br (C-3) | ~120 | Carbon bearing a bromine atom, deshielded. |

| C-CF₃ (C-4) | ~125 (q, JCF ≈ 272 Hz) | Carbon attached to the trifluoromethyl group, will appear as a quartet due to coupling with fluorine. |

| Aromatic CH | 128-135 | Aromatic carbons. |

| C-CH₂CN (C-1) | ~138 | Quaternary aromatic carbon attached to the acetonitrile group. |

| -CH₂CN | ~25 | Methylene carbon. |

| -CF₃ | ~123 (q, JCF ≈ 30 Hz) | Trifluoromethyl carbon, will appear as a quartet. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to an appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS (0 ppm for ¹H and ¹³C).

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.[6]

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 263/265 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 184 | [M - Br]⁺ | Loss of a bromine atom. |

| 224/226 | [M - CH₂CN]⁺ | Loss of the acetonitrile group. |

| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylphenyl cation. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of this volatile compound.[7]

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

-

GC-MS System: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the resulting chromatogram to assess purity and the mass spectrum of the main peak to identify the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[9]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050 | Aromatic C-H | Stretch |

| ~2950 | Aliphatic C-H (-CH₂-) | Stretch |

| ~2250 | C≡N (Nitrile) | Stretch |

| ~1600, 1480 | Aromatic C=C | Stretch |

| ~1320 | C-F (in CF₃) | Stretch |

| ~1100-1200 | C-Br | Stretch |

Experimental Protocol: FTIR Analysis

As this compound is a liquid, a simple and effective method is to use Attenuated Total Reflectance (ATR) or a thin film between salt plates.[10][11]

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small drop of the neat liquid sample directly onto the crystal.

-

-

Sample Preparation (Thin Film):

-

Place a drop of the liquid onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Carefully place a second salt plate on top to create a thin film.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire and average a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean, empty ATR crystal or salt plates and subtract it from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of the synthesized compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

HPLC System: Use a reverse-phase HPLC system with a C18 column and a UV detector.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, a linear gradient from 50% acetonitrile in water to 95% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Data Analysis: The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

Conclusion: A Unified Structural Assignment

The definitive structure elucidation of this compound is achieved through the careful integration of data from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, supported by purity assessment via chromatography. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This comprehensive analytical approach ensures the scientific integrity of subsequent research and development activities involving this important chemical entity.

References

- Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health.

-

FTIR Analysis for Liquid Samples - What You Need to Know. (2025, April 2). Drawell. Retrieved January 21, 2026, from [Link]

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved January 21, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 21, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Massachusetts Amherst. Retrieved January 21, 2026, from [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. Retrieved January 21, 2026, from [Link]

-

How to prepare a liquid sample for FTIR spectrum? (2021, January 24). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Gustavus Adolphus College. Retrieved January 21, 2026, from [Link]

-

Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 21, 2026, from [Link]

-

Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Sample preparation in mass spectrometry. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved January 21, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved January 21, 2026, from [Link]

-

NMR Signals & Peaks of Di-Substituted Benzene Rings. (2016, March 17). Physics Forums. Retrieved January 21, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 21, 2026, from [Link]

-

A new program to 13C NMR spectrum prediction based on tridimensional models. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

NMR spectroscopy of small molecules in solution. (2024, November 15). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 21, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge Department of Chemistry. Retrieved January 21, 2026, from [Link]

-

NMR of molecules large and small in biomedical research and drug design. (2022, May 26). YouTube. Retrieved January 21, 2026, from [Link]

-

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved January 21, 2026, from [Link]

-

FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. Retrieved January 21, 2026, from [Link]

-

FTIR spectra and their corresponding functional group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. emerypharma.com [emerypharma.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide not only presents the anticipated spectral characteristics but also explains the underlying principles and the rationale behind the experimental methodologies, ensuring a thorough understanding for practical application. As this compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, a robust understanding of its analytical profile is paramount for quality control and reaction monitoring.[1]

Introduction

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.[6] For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | Ar-H |

| ~ 7.65 | dd | 1H | Ar-H |

| ~ 7.45 | d | 1H | Ar-H |

| ~ 3.80 | s | 2H | -CH₂CN |

Causality behind Predictions: The aromatic protons are expected in the downfield region (6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[8][9] The electron-withdrawing trifluoromethyl and bromo groups will further deshield the adjacent protons, pushing their signals further downfield. The splitting pattern (doublet and doublet of doublets) arises from the coupling between adjacent aromatic protons (ortho and meta coupling).[7] The methylene protons of the acetonitrile group are expected to appear as a singlet, as there are no adjacent protons to couple with.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[10]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | Ar-C |

| ~ 132 | Ar-C |

| ~ 130 (q, JCF ≈ 30 Hz) | Ar-C-CF₃ |

| ~ 128 | Ar-C |

| ~ 125 (q, JCF ≈ 272 Hz) | -CF₃ |

| ~ 123 | Ar-C-Br |

| ~ 116 | -CN |

| ~ 25 | -CH₂CN |

Causality behind Predictions: Aromatic carbons typically resonate in the 120-150 ppm range.[9][11] The carbon attached to the electron-withdrawing trifluoromethyl group will show a characteristic quartet splitting due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. The nitrile carbon appears in a distinct region around 115-130 ppm.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2250 | Strong, Sharp | C≡N stretch (nitrile) |

| ~ 1600, 1480 | Medium | Aromatic C=C stretch |

| ~ 1320 | Strong | C-F stretch (trifluoromethyl) |

| ~ 1100-1200 | Strong | C-F stretch (trifluoromethyl) |

| ~ 850 | Strong | C-H out-of-plane bend |

| ~ 700 | Strong | C-Br stretch |

Causality behind Predictions: The most characteristic peak will be the strong, sharp absorption around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch.[12][14] Aromatic C-H stretches are expected just above 3000 cm⁻¹.[8] The strong absorptions in the 1100-1320 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1480-1600 cm⁻¹ region.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[15]

| m/z | Relative Intensity | Assignment |

| 263/265 | High | [M]⁺ (Molecular ion) |

| 184 | Moderate | [M - Br]⁺ |

| 157 | Moderate | [M - CH₂CN - Br]⁺ |

Causality behind Predictions: Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[16][17][18] Common fragmentation pathways would involve the loss of the bromine atom and the acetonitrile group. The combination of Gas Chromatography with Mass Spectrometry (GC-MS) would be the ideal technique for analysis, providing both retention time for separation and a mass spectrum for identification.[19][20][21][22][23]

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Sample Preparation

A well-defined protocol is crucial for obtaining reliable NMR data.[24][25]

Caption: Protocol for FTIR analysis using the ATR technique.

GC-MS Analysis

GC-MS is a powerful technique for separating and identifying components of a mixture. [19][20][21][22][23]

Caption: A streamlined workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, and the rationale behind these predictions, researchers and drug development professionals can more effectively characterize this important synthetic intermediate. The provided experimental protocols offer a self-validating framework for acquiring high-quality data. As a key building block in medicinal chemistry, a thorough analytical understanding of this compound is crucial for advancing drug discovery and development programs.

References

-

ChemBK. (2024, April 9). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

- Unknown. (n.d.). Gas Chromatography - Mass Spectrometry.

-

SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

-

Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Innovatech Labs. (2011, December 8). FTIR Analysis Sampling Techniques. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

-

Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (2016, April 19). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

Bulgarian Journal of Physics. (n.d.). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. bjp-bg.com [bjp-bg.com]

- 5. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. How Does GC-MS Work and Its Principle Explained | Phenomenex [phenomenex.com]

- 20. etamu.edu [etamu.edu]

- 21. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 22. agilent.com [agilent.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 25. NMR Basics for the absolute novice [jeolusa.com]

2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile

This guide provides a comprehensive safety overview for this compound (CAS No. 1214372-42-5), a key intermediate in pharmaceutical and agrochemical research.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond standard Safety Data Sheet (SDS) templates to offer a deeper, causality-driven understanding of safety protocols. The "why" behind each recommendation is explained to foster a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Profile

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the specific control measures required. For instance, its state as a liquid at room temperature and its boiling point indicate its potential to generate inhalable vapors, especially if heated.[1][3]

| Property | Value | Source |

| CAS Number | 1214372-42-5 | [2] |

| Molecular Formula | C₉H₅BrF₃N | [1][3][4] |

| Molecular Weight | 264.04 g/mol | [3][4] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 265-266 °C | [1][3] |

| Density | 1.626 g/cm³ at 25°C | [1] |

| Solubility | Slightly soluble in water | [1] |

Hazard Identification and Emergency Response Framework

This compound is classified as acutely toxic and an irritant.[5][6] The primary danger lies in its rapid absorption through multiple routes—ingestion, skin contact, and inhalation—all of which can lead to systemic toxicity.[5][7] The nitrile group (-CN) is of particular concern, as related compounds can metabolize to release cyanide, a potent cellular toxin.[5][8] Therefore, immediate and correct response to exposure is critical.

The following diagram outlines the logical flow from hazard recognition to initial emergency response.

Caption: Hazard Identification and First Aid Workflow.

GHS Classification Summary

| Classification | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 💀 | Danger |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | 💀 | Danger |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | ❗ | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❗ | Warning |

| STOT SE 3 (Respiratory) | H335: May cause respiratory irritation | ❗ | Warning |

| Source: Synthesized from multiple SDS.[5][6][7] |

Core Safety Protocols: A Proactive Approach

Safe handling is not merely about wearing protective gear; it's about establishing engineering controls and workflows that minimize exposure potential at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for this compound is a certified chemical fume hood.[5] This is non-negotiable. The compound's inhalation toxicity and potential to form aerosols necessitate that all manipulations (weighing, transferring, reactions) are performed within this controlled environment to protect the user from breathing in harmful vapors or mists.[9] An emergency eyewash station and safety shower must be immediately accessible.[5]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be directly correlated with the identified hazards. The choice of each component is a deliberate countermeasure against a specific route of exposure.

Caption: Relationship between Chemical Hazards and required PPE.

Standard Operating Procedure (SOP) for Handling

This protocol is designed to be a self-validating system, where each step logically follows from a safety-first principle.

-

Preparation:

-

Verify the chemical fume hood has a current certification and is functioning correctly.

-

Don all required PPE: nitrile gloves, safety goggles with side shields, and a chemical-resistant lab coat.[5][6]

-

Ensure an appropriate spill kit and waste container are readily available inside or near the fume hood.

-

-

Aliquotting and Transfer:

-

Post-Handling:

-

Decontaminate any non-disposable equipment that came into contact with the chemical.

-

Dispose of all contaminated disposables (pipette tips, liners) in a designated, sealed hazardous waste container.[10]

-

Remove gloves using the proper technique (glove-in-glove) and dispose of them in the hazardous waste stream.

-

Wash hands thoroughly with soap and water after exiting the work area.[9]

-

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a pre-planned and practiced response is essential to mitigate harm.

Spill Cleanup Protocol

-

For Minor Spills (<100 mL inside a fume hood):

-

Alert personnel in the immediate area.

-

Ensure your PPE is intact. If contaminated, retreat and don fresh PPE.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]

-

Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

-

Keep the area ventilated until all vapors have dissipated.

-

-

For Major Spills (>100 mL or outside a fume hood):

-

Evacuate the immediate area and alert all personnel.

-

If safe to do so, close the door to the laboratory and prevent re-entry.

-

Notify your institution's Environmental Health & Safety (EHS) department immediately.[5]

-

Do not attempt to clean up a major spill unless you are specifically trained and equipped for hazardous material response.

-

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5] Avoid using a direct water jet, as it may scatter the material. A water spray can be used to cool nearby containers.[5]

-

Hazardous Combustion Products: This is a critical consideration. In a fire, this compound will emit highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen cyanide (HCN).[5] This is why firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Storage and Disposal

Storage Conditions

The integrity of the chemical and the safety of the laboratory environment depend on proper storage.

-

Location: Store in a cool, dry, and well-ventilated area.[5][9]

-

Container: Keep the container tightly closed and in its original packaging.[5]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

-

Security: The container should be stored in a locked cabinet or a secure area accessible only to authorized personnel, reflecting its acute toxicity.[9][11]

The following workflow illustrates the key decision points for proper chemical storage.

Caption: Safe Chemical Storage Workflow.

Disposal

This material and its container must be disposed of as hazardous waste.[10] Do not discharge into drains or rivers.[5] All disposal must be conducted through licensed waste disposal contractors and in full accordance with local, state, and federal regulations.[6][10] Contaminated packaging should be treated with the same precautions as the product itself.

Stability and Reactivity

-

Reactivity: The compound is stable under recommended storage conditions.[5] Hazardous reactions are not expected under normal transport or storage.[5]

-

Conditions to Avoid: Avoid exposure to heat and incompatible materials.[5]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: As mentioned, combustion produces highly toxic fumes of CO, CO₂, NOx, HCN, and HF.[5]

Toxicological Information

The toxicological profile underscores the need for the stringent handling procedures outlined in this guide.

-

Acute Effects: The primary concern is acute toxicity. Absorption through the skin may be fatal.[5] Ingestion can cause soreness of the mouth and throat, vomiting, and potentially convulsions and loss of consciousness.[5] Inhalation can cause shortness of breath and burning sensations, with absorption through the lungs leading to symptoms similar to ingestion.[5]

-

Chronic Effects: No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is available for this specific compound.[6] However, the absence of data does not signify the absence of hazard. Standard chemical hygiene practices should be followed to minimize long-term exposure.

References

-

2-Bromo-4-(trifluoromethyl)phenylacetonitrile - ChemBK. (2024). ChemBK. [Link]

-

Safety Data Sheet - Alfa Aesar. (2008). Thermo Fisher Scientific. [Link]

-

2-Bromo-4-(trifluoromethoxy)phenylacetonitrile | C9H5BrF3NO - PubChem. National Center for Biotechnology Information. [Link]

-

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific. Amerigo Scientific. [Link]

-

SDS US - CaviWipes. (2022). Metrex Research, LLC. [Link]

-

Acetonitrile - Incident management - GOV.UK. (2024). Public Health England. [Link]

-

Acetonitrile | EPA. U.S. Environmental Protection Agency. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1214372-42-5|this compound|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. canbipharm.com [canbipharm.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, chemists, and professionals in drug development, this document delves into the physicochemical properties of the compound, predicted solubility in common organic solvents, and a detailed protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is an organic compound with the chemical formula C9H5BrF3N.[2] It serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies such as crystallization, and developing suitable formulations. Poorly characterized solubility can lead to challenges in process scale-up, inconsistent reaction kinetics, and difficulties in achieving desired product purity and yield. This guide aims to provide a foundational understanding of this compound's solubility profile.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C9H5BrF3N | [1][2][3][4] |

| Molecular Weight | 264.05 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Density | 1.626 g/mL at 25°C | [1][2][3] |

| Boiling Point | 265-266°C | [1][2][3] |

| Water Solubility | Slightly soluble | [1][2] |

The presence of a polar nitrile group (-C≡N) and a nonpolar, bulky brominated and trifluoromethylated phenyl ring gives the molecule a mixed polarity. The high molecular weight and density are also notable features. While its solubility in water is low, the presence of the nitrile group suggests potential solubility in polar organic solvents.

Predicted Solubility in Organic Solvents

The polarity of organic molecules is a key determinant of their solubility, which is influenced by the presence of polar functional groups containing electronegative atoms like nitrogen and oxygen. The trifluoromethyl group and the bromine atom on the phenyl ring of the target compound increase its molecular weight and nonpolar surface area, which might slightly reduce its solubility in very polar solvents compared to simpler phenylacetonitriles. However, it is expected to be miscible with a range of common organic solvents.

Table of Predicted Solubilities:

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The nitrile group can interact with the hydroxyl group of methanol. Similar compounds show solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, expected to be a good solvent.[5] |

| Acetone | Polar Aprotic | Soluble | The polar aprotic nature of acetone should effectively solvate the molecule. |

| Ethyl Acetate | Moderately Polar | Soluble | A patent for a related synthesis uses ethyl acetate as a workup solvent, indicating good solubility.[6] |

| Dichloromethane | Moderately Polar | Soluble | Its polarity is suitable for solvating molecules with both polar and nonpolar regions. |

| Toluene | Nonpolar | Soluble | The large, nonpolar phenyl ring should interact favorably with the aromatic solvent. |

| Hexane | Nonpolar | Sparingly Soluble | The polarity of the nitrile group may limit solubility in highly nonpolar aliphatic solvents. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, an empirical determination is necessary. The following section details a robust, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound using the shake-flask method, a widely accepted technique.[7][8]

Principle

This method measures the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid solute.[9] This provides the true thermodynamic solubility, which is crucial for understanding the compound's behavior in a stable state.[9]

Materials and Equipment

-

This compound (solid form for this protocol)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker. For pharmaceutical applications, temperatures such as 25°C and 37°C are often relevant.

-

Agitate the slurries for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours.[7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted samples by HPLC to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of the diluted samples.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Thermodynamic vs. Kinetic Solubility: A Note for the Drug Developer

It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic solubility , as determined by the protocol above, is the equilibrium concentration of a compound in a saturated solution with an excess of the solid form. It represents the true, stable solubility.[9]

-

Kinetic solubility is typically measured in high-throughput screening settings where a compound is first dissolved in a solvent like DMSO and then diluted into an aqueous buffer.[10] Precipitation is then monitored over a shorter time frame.[7] This method is faster but can often overestimate the true solubility as it can lead to supersaturated, metastable solutions.[9]

For process development and formulation, thermodynamic solubility is the more relevant and reliable parameter.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, its physicochemical properties and structural analogies suggest good solubility in a range of common polar and nonpolar organic solvents. For precise process optimization and formulation development, the experimental determination of its thermodynamic solubility is strongly recommended. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining this critical data.

References

-

2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%). (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved January 21, 2026, from [Link]

-

2-Bromo-4-(trifluoromethyl)phenylacetonitrile. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]

- Preparation method of 3-trifluoromethyl phenylacetonitrile. (2015, March 25). Google Patents.

-

Solubility of Organic Compounds. (2023, August 31). Retrieved January 21, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Solubility and chemical quantification of APIs/drugs. (n.d.). Emmace. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. CAS 140-29-4: Phenylacetonitrile | CymitQuimica [cymitquimica.com]

- 6. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]

- 7. enamine.net [enamine.net]

- 8. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Strategic Utility of 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetonitrile has emerged as a highly versatile and valuable scaffold, prized for its unique combination of reactive functional groups. The presence of a nucleophilic nitrile, an acidic benzylic proton, and an aryl bromide suitable for cross-coupling reactions, all on a phenyl ring electronically modified by a potent trifluoromethyl group, provides a rich platform for molecular diversification. This guide delves into the core chemical principles of this building block, providing field-proven insights into its synthesis, reactivity, and application in the development of novel therapeutics and functional materials. Detailed, validated protocols and mechanistic rationale are presented to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties and Structural Attributes

This compound, with the chemical formula C9H5BrF3N, is a colorless to slightly yellow liquid at room temperature.[1] Its key structural features—an aryl bromide, a trifluoromethyl group, and a phenylacetonitrile moiety—endow it with a unique reactivity profile that is central to its utility.

| Property | Value | Source |

| Molecular Weight | 264.05 g/mol | [2] |

| Boiling Point | 265-266 °C (lit.) | [1][3] |

| Density | 1.626 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.5020 (lit.) | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| CAS Number | 474024-36-7 | [2] |

The trifluoromethyl (-CF3) group, positioned para to the acetonitrile-bearing substituent, is a strong electron-withdrawing group. This electronic influence is critical; it enhances the acidity of the benzylic protons, making deprotonation and subsequent alkylation or arylation reactions at the α-carbon more facile. Concurrently, the bromine atom at the meta position serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

Synthesis of the Building Block